molecular formula C10H17N3OS B2708029 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine CAS No. 929974-25-4

4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine

Cat. No.: B2708029
CAS No.: 929974-25-4
M. Wt: 227.33
InChI Key: YRCBPPBLHVYLFL-UHFFFAOYSA-N
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Description

“4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine” is a chemical compound. Its IUPAC name is 4-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-thiazol-2-ylamine .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H17N3OS/c1-7-3-13(4-8(2)14-7)5-9-6-15-10(11)12-9/h6-8H,3-5H2,1-2H3,(H2,11,12) .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

A series of Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and analyzed for their biological activities. Some compounds demonstrated significant DNA protective ability against oxidative stress and strong antimicrobial activity against Staphylococcus epidermidis. Additionally, a compound exhibited cytotoxicity on cancer cell lines, suggesting potential for chemotherapy application with minimal cytotoxicity against healthy cells (Gür et al., 2020).

Multi-stimuli Responsive Materials

Research into novel V-shaped molecules, including half-cut cruciforms, has demonstrated their application as security ink due to their morphology-dependent fluorochromism, which can be induced by mechanical force or pH stimuli. This suggests potential uses in security and authentication technologies (Lu & Xia, 2016).

Carbon Monoxide Source in Organic Synthesis

Dimethylformamide has been used as an efficient source of carbon monoxide in palladium-catalyzed aminocarbonylations of aryl bromides. This method, involving amines such as morpholine, provides a convenient alternative for carbonylation reactions, especially for small-scale operations where the use of carbon monoxide gas is impractical (Wan et al., 2002).

Domino Reactions for Compound Synthesis

The domino reactions involving morpholine and 1,3-thiazolidinedione have led to the synthesis of dihydrothiophene derivatives, showcasing the versatility of these reactions in producing complex molecules for potential pharmaceutical applications (Sun et al., 2009).

Synthesis and Structural Analysis

The synthesis and crystallographic analysis of unsymmetrical 1,2,4,5-tetrazine derivatives, including morpholine-connected compounds, have provided insights into their molecular structures, stability, and potential reactivity. These compounds display interesting properties due to their π–π interactions and hydrogen bonding capabilities (Xu et al., 2012).

Safety and Hazards

The safety and hazards associated with “4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine” include the following hazard statements: H302, H312, H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled.

Properties

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-7-3-13(4-8(2)14-7)5-9-6-15-10(11)12-9/h6-8H,3-5H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCBPPBLHVYLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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